![molecular formula C11H12ClN3 B3033857 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine CAS No. 1226186-68-0](/img/structure/B3033857.png)
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine
Overview
Description
The compound “1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the chlorophenyl and ethyl groups suggests that this compound may have unique properties compared to other pyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase its lipophilicity .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a tropical disease caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Researchers have explored the antileishmanial potential of pyrazole derivatives. In a recent study , compound 13 (a hydrazine-coupled pyrazole) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Its IC50 value was significantly lower than standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies supported its efficacy. Thus, 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine could be a promising candidate for antileishmanial drug development.
Electrooptic Properties
A related compound, 1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its electrooptic properties . While not identical, the shared pyrazole core suggests that 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine may also exhibit interesting optical and electronic behavior.
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, also known as Pitolisant, is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various neurotransmitters in the brain .
Mode of Action
Pitolisant acts as a high-affinity competitive antagonist and an inverse agonist at the human H3 receptor . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The action of Pitolisant affects the isoprenoid pathway . It alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .
Pharmacokinetics
Pitolisant has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The action of Pitolisant results in a reduction in the Epworth Sleepiness Scale (ESS) score, indicating a decrease in excessive daytime sleepiness . It has also been found to be effective in treating refractory sleepiness in adolescent patients with narcolepsy .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-ethylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-9-7-11(13)15(14-9)10-5-3-8(12)4-6-10/h3-7H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUUFQBJSFHOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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